molecular formula C9H8F3NO2S B8692535 4-Trifluoromethyl-2-vinyl-thiazole-5-carboxylic acid ethyl ester CAS No. 724464-71-5

4-Trifluoromethyl-2-vinyl-thiazole-5-carboxylic acid ethyl ester

Cat. No.: B8692535
CAS No.: 724464-71-5
M. Wt: 251.23 g/mol
InChI Key: UFJLCNAQUOTLTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Trifluoromethyl-2-vinyl-thiazole-5-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C9H8F3NO2S and its molecular weight is 251.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

724464-71-5

Molecular Formula

C9H8F3NO2S

Molecular Weight

251.23 g/mol

IUPAC Name

ethyl 2-ethenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H8F3NO2S/c1-3-5-13-7(9(10,11)12)6(16-5)8(14)15-4-2/h3H,1,4H2,2H3

InChI Key

UFJLCNAQUOTLTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C=C)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of thiazole IV (17.4 g, 57.3 mmol) in toluene (150 mL) was added tetrakis(triphenylphosphine)palladium(0) (1.32 g, 1.14 mmol), tributyl(vinyl)tin (18.4 mL, 63.0 mmol), and 2,6-di-t-butyl-4-methyl phenol (catalytic). This mixture was stirred at 120° C. in a sealed tube for 25 min. The mixture was then allowed to come to 25° C. Ethyl acetate (250 mL) was added and the mixture was washed with 1 N aqueous NaOH (2×150 mL), saturated aqueous NaCl (1×150 mL), dried over MgSO4 and concentrated in vacuo to give a brown oil. Purification by flash chromatography (silica, 0-10% ethyl acetate/hexane) gave the 2-vinyl thiazole III (11.0 g, 76%) as a yellow oil. 1H NMR (CDCl3, 300 MHz): δ 6.88 (dd, J=11.0, 17.6 Hz, 1H), 6.20 (d, J=17.6 Hz, 1H), 5.74 (d, J=11.0 Hz, 1H), 4.38 (q, J=7.2 Hz, 2H), 1.37 (t, J=7.1 Hz, 3H).
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
18.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.32 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Yield
76%

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